molecular formula C15H12N4O3 B10992378 2-(4-nitro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide

2-(4-nitro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide

Cat. No.: B10992378
M. Wt: 296.28 g/mol
InChI Key: PNDGVNMCHXCOAA-UHFFFAOYSA-N
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Description

2-(4-nitro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide is a synthetic organic compound that features both an indole and a pyridine moiety. The presence of these functional groups makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science. The compound’s structure suggests potential biological activity, which has led to investigations into its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide typically involves the following steps:

    Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Nitration: The indole derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Acylation: The nitrated indole is acylated with chloroacetyl chloride in the presence of a base such as triethylamine to form the intermediate compound.

    Coupling with Pyridine: Finally, the intermediate is coupled with 3-aminopyridine under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety, where the nitrogen can be replaced by other nucleophiles.

    Oxidation: The indole ring can be oxidized under strong oxidative conditions, although this is less common due to the stability of the indole structure.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Various nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products

    Reduction: 2-(4-amino-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide.

    Substitution: Depending on the nucleophile, products can vary widely.

    Oxidation: Oxidized indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-nitro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as a pharmacophore. The indole and pyridine rings are common motifs in many biologically active molecules, making this compound a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

In medicine, research focuses on the compound’s potential therapeutic effects. Studies may investigate its efficacy in treating diseases such as cancer, where indole derivatives have shown promise as anticancer agents. The nitro group can be a precursor to bioactive amines, further expanding its medicinal potential.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable aromatic structure and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of 2-(4-nitro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The indole and pyridine rings can bind to specific proteins or enzymes, modulating their activity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-nitro-1H-indol-1-yl)acetamide: Lacks the pyridine ring, which may reduce its biological activity.

    N-(pyridin-3-yl)acetamide: Lacks the indole ring, which is crucial for certain biological interactions.

    4-nitroindole: A simpler structure that may not have the same range of applications.

Uniqueness

2-(4-nitro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide is unique due to the combination of the indole and pyridine rings, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to simpler analogs.

Properties

Molecular Formula

C15H12N4O3

Molecular Weight

296.28 g/mol

IUPAC Name

2-(4-nitroindol-1-yl)-N-pyridin-3-ylacetamide

InChI

InChI=1S/C15H12N4O3/c20-15(17-11-3-2-7-16-9-11)10-18-8-6-12-13(18)4-1-5-14(12)19(21)22/h1-9H,10H2,(H,17,20)

InChI Key

PNDGVNMCHXCOAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CC(=O)NC3=CN=CC=C3)C(=C1)[N+](=O)[O-]

Origin of Product

United States

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